molecular formula C15H24O2 B116548 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE CAS No. 10396-80-2

2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE

Cat. No. B116548
M. Wt: 236.35 g/mol
InChI Key: DQBHJILNHNRDTM-UHFFFAOYSA-N
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Patent
US06280893B1

Procedure details

To a solution of 5.0 g of 2,6-di-t-butyl-p-cresol in 90 ml of acetonitrile/water (5/1) was added 10.5 g of bistrifluoroacetoxyiodobenzene with stirring at 0° C. After stirring for 30 minutes, 90 ml of water was added and the reaction solution was extracted three times with 50 ml of dichloromethane and washed four times with 60 ml of water. Organic layers were dried over anhydrous sodium sulfate, then concentrated under reduced pressure and the precipitating crystal was filtered to give a crude crystal, which was recrystallized from hexane to give 4-methyl-4-hydroxy-2,6-di-t-butylcyclohexa-2,5-diene-1-one as a pale yellow solid. The yield was 3.0 g (55%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bistrifluoroacetoxyiodobenzene
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]([OH:11])=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:8]=[C:7]([CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(OC1C(OC(=O)C(F)(F)F)=C(I)C=CC=1)=[O:20].O>C(#N)C.O>[CH3:16][C:7]1([OH:20])[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:10](=[O:11])[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Name
bistrifluoroacetoxyiodobenzene
Quantity
10.5 g
Type
reactant
Smiles
FC(C(=O)OC=1C(=C(C=CC1)I)OC(C(F)(F)F)=O)(F)F
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted three times with 50 ml of dichloromethane
WASH
Type
WASH
Details
washed four times with 60 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was filtered
CUSTOM
Type
CUSTOM
Details
to give a crude crystal, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(C=C(C(C(=C1)C(C)(C)C)=O)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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